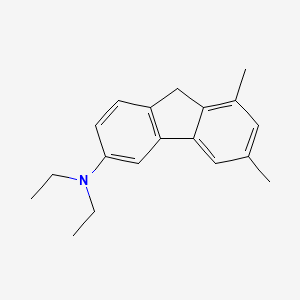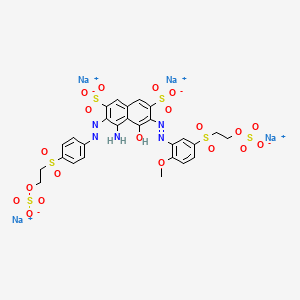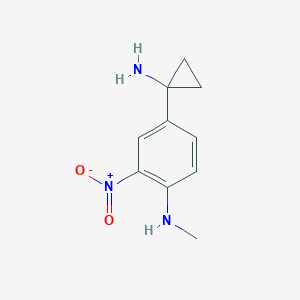
2-Biphenylol, 6-chloro-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium-2-chloro-6-phenylphenate is a chemical compound with the molecular formula C12H8ClNaO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a sodium ion, a chlorine atom, and a phenyl group attached to a phenate structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium-2-chloro-6-phenylphenate typically involves the reaction of 2-chloro-6-phenylphenol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide acts as a base to deprotonate the phenol, forming the sodium salt of the compound.
Industrial Production Methods
Industrial production of sodium-2-chloro-6-phenylphenate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade reagents and equipment to facilitate the reaction and subsequent purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium-2-chloro-6-phenylphenate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenate group can undergo oxidation to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form different hydroxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are conducted under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. The reactions are performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution Reactions: Various substituted phenylphenates.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium-2-chloro-6-phenylphenate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of sodium-2-chloro-6-phenylphenate involves its interaction with specific molecular targets and pathways. The phenate group can interact with enzymes and proteins, leading to the modulation of their activity. The chlorine atom can participate in electrophilic reactions, while the sodium ion can influence the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Sodium-2-chloro-6-phenylphenate can be compared with other similar compounds, such as:
Sodium-2-chlorophenate: Lacks the phenyl group, resulting in different reactivity and applications.
Sodium-2-phenylphenate: Lacks the chlorine atom, leading to variations in its chemical behavior and uses.
Sodium-4-chloro-6-phenylphenate: The position of the chlorine atom is different, affecting its reactivity and properties.
The uniqueness of sodium-2-chloro-6-phenylphenate lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
63992-41-6 |
|---|---|
Molekularformel |
C12H8ClNaO |
Molekulargewicht |
226.63 g/mol |
IUPAC-Name |
sodium;3-chloro-2-phenylphenolate |
InChI |
InChI=1S/C12H9ClO.Na/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9;/h1-8,14H;/q;+1/p-1 |
InChI-Schlüssel |
SPJMAPNWDLIVRR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2Cl)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


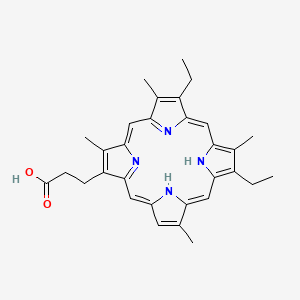
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
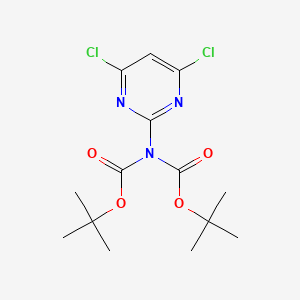
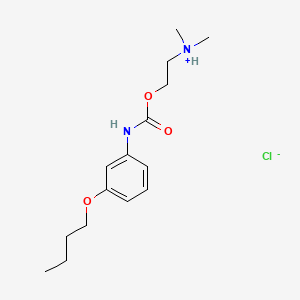

![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)
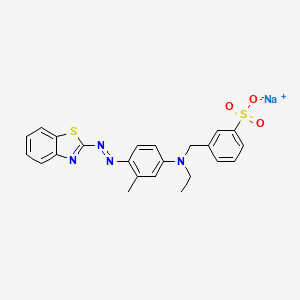

![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)
